N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide
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Overview
Description
N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of an isopropylphenyl group attached to a dimethylfuran carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylbenzaldehyde with 2,4-dimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-isopropylphenyl)-N’-methylurea: A related compound with similar structural features but different functional groups.
Diethyl ((4-isopropylphenyl)(substitutedphenylamino)methyl)phosphonate: Another compound with an isopropylphenyl group, used for its antioxidant and antimicrobial activities.
Uniqueness
N-(4-isopropylphenyl)-2,4-dimethylfuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and carboxamide group make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2,4-dimethyl-N-(4-propan-2-ylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C16H19NO2/c1-10(2)13-5-7-14(8-6-13)17-16(18)15-11(3)9-19-12(15)4/h5-10H,1-4H3,(H,17,18) |
InChI Key |
LCZZHTDWSSYJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=C(C=C2)C(C)C)C |
Origin of Product |
United States |
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